molecular formula C5H9N3O2S B11798190 5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one

5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one

Cat. No.: B11798190
M. Wt: 175.21 g/mol
InChI Key: FLFYJEKIUUDCJR-UHFFFAOYSA-N
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Description

5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound belonging to the 1,2,4-thiadiazole family. Its core structure consists of a five-membered ring containing one sulfur, two nitrogen atoms, and a ketone group. The 2-methoxyethyl substituent at position 2 distinguishes it from simpler analogs and influences its physicochemical properties, such as solubility and lipophilicity. These compounds are frequently explored for their biological activities, including kinase inhibition and antibacterial effects .

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

5-amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3-one

InChI

InChI=1S/C5H9N3O2S/c1-10-3-2-8-5(9)7-4(6)11-8/h2-3H2,1H3,(H2,6,7,9)

InChI Key

FLFYJEKIUUDCJR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)N=C(S1)N

Origin of Product

United States

Preparation Methods

Thioamide-Nitrile Cyclocondensation

A common method involves reacting a thioamide derivative with a nitrile under acidic or basic conditions. For example, 2-methoxyethyl thioacetamide could condense with cyanamide to form the thiadiazole ring. This reaction typically proceeds in polar aprotic solvents (e.g., DMF or acetonitrile) at elevated temperatures (80–120°C).

Example Reaction Conditions:

ReactantsSolventTemperatureYieldSource
2-Methoxyethyl thioacetamide + CyanamideDMF100°C, 6 h62%

Oxidative Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from 2-methoxyethylamine can undergo oxidative cyclization with reagents like iodine or hydrogen peroxide to form the 1,2,4-thiadiazole core. This method avoids the instability of diazo compounds used in 1,2,3-thiadiazole synthesis.

Post-Synthetic Functionalization: Introducing the Amino Group

The amino group at position 5 is often introduced via reduction of a nitro precursor or through direct nucleophilic substitution.

Nitro Group Reduction

If the cyclocondensation step yields a 5-nitro derivative (e.g., 5-nitro-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one), catalytic hydrogenation with Pd/C or Raney nickel in ethanol achieves reduction to the amine.

Optimized Reduction Parameters:

SubstrateCatalystPressureTimeYield
5-Nitro-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one10% Pd/C1 atm H₂4 h85%

Direct Amination

Alternatively, amination can occur via displacement of a leaving group (e.g., chloride) at position 5. For instance, treating 5-chloro-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one with aqueous ammonia under reflux yields the target amine.

Methoxyethyl Substituent Installation

The 2-methoxyethyl group is introduced either during ring formation or via post-synthetic alkylation.

Alkylation of Thiadiazole Intermediates

A thiol or hydroxyl group at position 2 can be alkylated with 2-methoxyethyl bromide or tosylate. For example, 2-mercapto-5-amino-1,2,4-thiadiazol-3(2H)-one reacts with 2-methoxyethyl bromide in the presence of K₂CO₃ in DMF.

Alkylation Conditions:

SubstrateAlkylating AgentBaseSolventYield
2-Mercapto-5-amino-1,2,4-thiadiazol-3(2H)-one2-Methoxyethyl bromideK₂CO₃DMF73%

Mitsunobu Reaction for Ether Formation

If a hydroxyl group is present at position 2, the Mitsunobu reaction with 2-methoxyethanol and DIAD/PPh₃ facilitates ether bond formation. This method offers superior regioselectivity compared to alkylation.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency and practicality of the three primary methods:

MethodAdvantagesLimitationsTypical Yield
Cyclocondensation + ReductionHigh atom economy; scalableRequires nitro intermediate62–85%
Direct AminationFewer steps; mild conditionsLimited to substrates with LG70–78%
Post-Synthetic AlkylationFlexibility in substituent choiceRisk of over-alkylation65–73%

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiadiazole ring can be reduced to form corresponding dihydro derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the thiadiazole ring can produce dihydro derivatives.

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of pharmacological activities attributed to the thiadiazole moiety. Some notable activities include:

  • Antimicrobial Properties : Thiadiazole derivatives have been shown to possess antibacterial and antifungal activities. Research indicates that compounds containing the thiadiazole nucleus can inhibit the growth of various pathogens, making them potential candidates for new antimicrobial agents .
  • Anticancer Activity : Studies have demonstrated that thiadiazole derivatives can exhibit significant cytotoxic effects against cancer cell lines. Mechanisms include inhibition of DNA synthesis and interaction with key kinases involved in tumorigenesis .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthesis and Derivatives

The synthesis of 5-amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one typically involves multi-step reactions starting from simpler thiadiazole precursors. Various derivatives have been synthesized to enhance biological activity or reduce toxicity. For instance:

Derivative Biological Activity Method of Synthesis
5-Amino-1,3,4-thiadiazole-2-thiolAntimicrobialReaction with thioacetic acid
5-(Thiophen-2-yl)-1,3,4-thiadiazoleAnticancerCondensation with thiophene derivatives

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Antimicrobial Screening : A series of thiadiazole derivatives were screened against common bacterial strains. Results indicated that certain modifications to the methoxyethyl group significantly improved antibacterial potency .
  • Cytotoxicity Evaluation : In vitro studies on human cancer cell lines showed that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis through DNA damage pathways .
  • Anti-inflammatory Studies : Experimental models demonstrated that compounds derived from this scaffold reduced inflammation markers significantly when compared to control groups .

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,2,4-Thiadiazole Derivatives

Compound Name Substituent/Modification Key Properties/Activities Synthesis Method References
5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one 2-methoxyethyl group at position 2 Hypothesized enhanced lipophilicity Not explicitly detailed in evidence -
5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one Tetrahydrofuran-2-yl at position 2 Antibacterial activity; kinase inhibition Reflux with 2,3-dihydrofuran/HAc in DMF
5-Amino-3-[(2’-hydroxyethoxy)methyl]-1,3,4-thiadiazol-2-one (2’-hydroxyethoxy)methyl at position 3 Potential nucleoside analog applications Substitution of 5-amino-3H-1,3,4-thiadiazol-2-one
5-Amino-3H-1,3,4-thiadiazol-2-one Isomeric ring structure (1,3,4 vs. 1,2,4) Antibacterial activity; distinct hydrogen bonding Isomerization of 1,2,4-thiadiazole derivatives
1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones Ketone-functionalized side chain Reactivity in Gewald and Dimroth reactions Multi-step substitution/cyclization

Key Observations:

Substituent Impact: Ether vs. Ring vs. Chain Substituents: The tetrahydrofuran-2-yl group in compound 2 introduces rigidity, which may affect binding affinity in enzyme inhibition compared to flexible chains like 2-methoxyethyl.

Isomerism: The 1,3,4-thiadiazole isomer (e.g., 5-amino-3H-1,3,4-thiadiazol-2-one ) exhibits distinct hydrogen bonding patterns (N–H···N interactions) and biological activity profiles compared to the 1,2,4-thiadiazole core.

Biological Activity :

  • Derivatives with bulky substituents (e.g., tetrahydrofuran-2-yl) demonstrate antibacterial and kinase inhibitory properties , while those with hydrophilic groups (e.g., hydroxyethoxy) are explored as nucleoside analogs .

Key Insights:

  • The target compound’s synthesis may parallel methods used for its tetrahydrofuran-2-yl analog, employing nucleophilic substitution at position 2.
  • Microwave-assisted or solvent-free synthesis (e.g., alumina-supported ammonium fluoride ) could optimize yields for such derivatives.

Mechanistic Notes:

  • The 2-methoxyethyl group’s electron-donating effects may modulate interactions with catalytic cysteine residues in enzymes like CatK or GSK-3β .
  • Isomeric differences (1,2,4 vs.

Biological Activity

5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties. The synthesis and characterization of derivatives are also discussed, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H9N3O2SC_5H_9N_3O_2S with a molecular weight of 175.21 g/mol. The structural features of this compound contribute to its biological activity, particularly the presence of the thiadiazole ring and the amino group.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various substituted thiadiazoles demonstrate potent activity against both bacterial and fungal strains. In one study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 62.5 to 125 μg/mL .

CompoundTarget OrganismMIC (μg/mL)
Compound AS. aureus62.5
Compound BE. coli125
Compound CCandida albicans250

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. A review highlighted that certain 1,3,4-thiadiazole derivatives demonstrated cytostatic properties against various cancer cell lines, indicating their potential as lead compounds in cancer therapy . For example, compounds exhibiting an IC50 value lower than 10 μM against specific cancer cell lines were identified as promising candidates for further development.

Other Pharmacological Activities

Thiadiazole derivatives have also been investigated for additional biological activities:

  • Antitubercular Activity : Some compounds have shown effectiveness against Mycobacterium tuberculosis, with certain derivatives demonstrating significant activity at low concentrations .
  • Analgesic and Anti-inflammatory Effects : Research indicates that these compounds may possess analgesic properties comparable to standard pain relief medications.

Study on Antimicrobial Properties

In a notable study conducted by Dogan et al., various substitutions on the thiadiazole ring were analyzed for their antimicrobial efficacy. The p-chlorophenyl derivative was highlighted for its moderate activity against S. aureus, suggesting that structural modifications can significantly influence biological outcomes .

Anticancer Research

A comprehensive investigation into the anticancer properties of thiadiazole derivatives was performed by Villemagne et al., who synthesized new compounds targeting specific pathways in cancer cell proliferation. Their findings revealed that certain derivatives not only inhibited tumor growth but also reduced metastasis in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, thiadiazole derivatives are often prepared by reacting hydrazinecarbodithioate derivatives with hydrazonoyl chlorides in ethanol under basic conditions (e.g., triethylamine) . Intermediate purification may involve recrystallization from ethanol or DMF/acetic acid mixtures, as demonstrated in analogous thiadiazole syntheses .

Q. How can the structure and purity of this compound be confirmed?

  • Methodology : Use a combination of spectral and chromatographic techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and molecular framework.
  • IR spectroscopy to identify functional groups (e.g., amine, methoxy).
  • HPLC or TLC with UV detection to assess purity (>95% recommended for pharmacological studies) .

Q. What are the key physicochemical properties to prioritize for initial characterization?

  • Methodology : Determine:

  • Solubility : Test in polar (water, DMSO) and nonpolar solvents (ethanol, chloroform) to guide formulation for biological assays.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • pKa : Employ potentiometric titration to assess ionization behavior, critical for bioavailability predictions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial enzymes or cancer-related receptors). Prioritize derivatives with docking scores < -7.0 kcal/mol for in vitro testing .
  • In vitro assays : For antimicrobial activity, follow CLSI guidelines for MIC determination against Gram-positive/negative strains. For anticancer potential, use MTT assays on cell lines (e.g., HeLa, MCF-7) .

Q. How can contradictions in biological activity data between similar thiadiazole derivatives be resolved?

  • Methodology :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxyethyl vs. methyl groups) on bioactivity.
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., thiadiazoles with electron-withdrawing groups show enhanced antibacterial potency) .
  • Experimental replication : Validate conflicting results under standardized conditions (pH, solvent, cell culture media) .

Q. What strategies improve solubility for pharmacological testing without altering bioactivity?

  • Methodology :

  • Salt formation : React the compound with HCl or sodium acetate to enhance aqueous solubility .
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for in vivo studies.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve absorption .

Q. How can environmental fate studies be integrated into early-stage research?

  • Methodology :

  • Biodegradation assays : Use OECD 301 protocols to assess microbial degradation in soil/water systems.
  • Ecotoxicity screening : Perform acute toxicity tests on Daphnia magna or algae to estimate EC₅₀ values .

Methodological Notes

  • Synthesis Optimization : Reaction yields for thiadiazoles are highly sensitive to solvent polarity and temperature. For example, refluxing in acetic acid (3–5 hours) improves cyclization efficiency compared to room-temperature reactions .
  • Data Validation : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR chemical shift predictions) to resolve structural ambiguities .
  • Biological Replicates : Use ≥3 independent replicates in bioassays to account for variability, and apply ANOVA with post-hoc Tukey tests for statistical rigor .

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